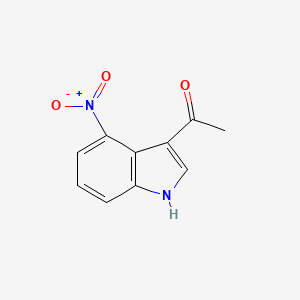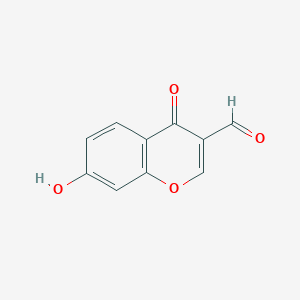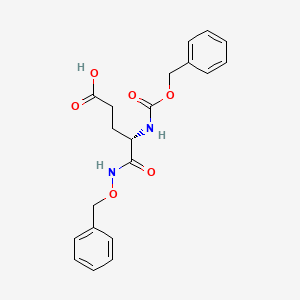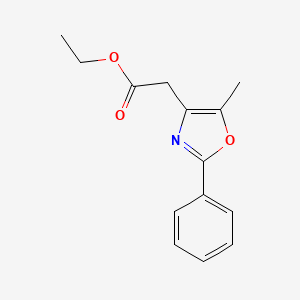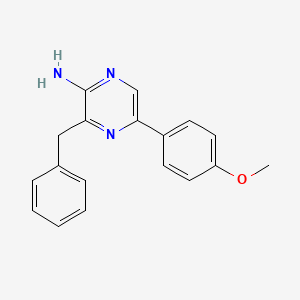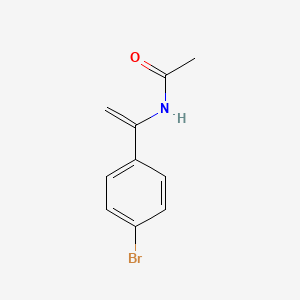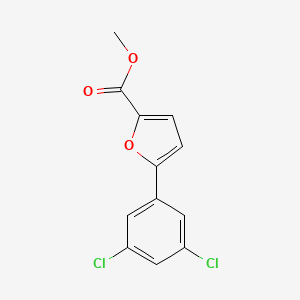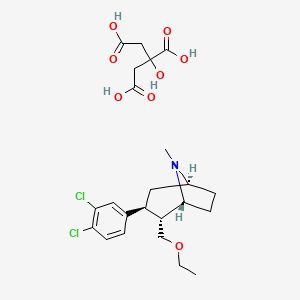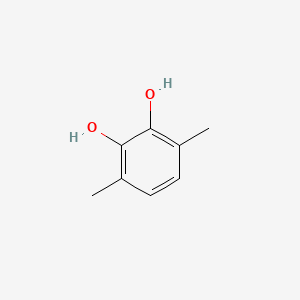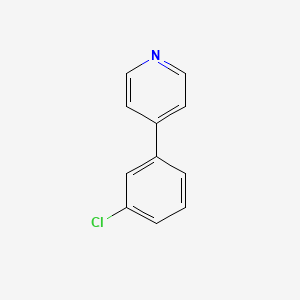
4-(3-Chlorophenyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Electrochemical Properties and Charge Transfer Applications
- Tetrathiafulvalene Derivatives Synthesis : A study by (Andreu et al., 2000) described the synthesis of derivatives from 4-pyridine using a Wittig reaction. These compounds show charge transfer properties, indicating potential applications in electrochemical devices.
2. Chemoselective Synthesis Techniques
- Direct 4-Pyridination of C(sp3)–H Bonds : Research by (Hoshikawa & Inoue, 2013) demonstrated a method for substituting hydrogen in C(sp3)–H bonds with 4-pyridine. This technique is important for creating molecules with 4-pyridine structures, which have potential biological and functional applications.
3. Structural Analysis and Crystallography
- Analysis of Molecular Structure : A study by (Vimalraj & Pandiarajan, 2010) focused on the crystal structure of a compound related to 4-chlorophenylpyridine, providing insights into its molecular conformation and potential applications in crystallography and molecular design.
4. Molecular Docking and Antimicrobial Activity
- Molecular Structure and Antimicrobial Study : (Sivakumar et al., 2021) explored the vibrational study and antimicrobial activity of a pyridine derivative. This suggests applications in drug design and the study of molecular interactions.
5. Optical and Magnetic Properties in Material Science
- Study of Radical Cation Salts : Research by (Pointillart et al., 2009) on compounds formed from reactions involving 4-pyridine derivatives showed unique optical and magnetic properties. These findings are relevant to the development of materials with specific electronic and photophysical characteristics.
6. Nonlinear Optical Material Development
- Synthesis and Characterization of Organic Nonlinear Optical Materials : A study by (Menezes et al., 2014) developed a new material with high second harmonic generation efficiency. The presence of a pyridine ring in its structure indicates potential applications in nonlinear optics and optoelectronic device fabrication.
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVCQVJRXNLKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461574 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)pyridine | |
CAS RN |
5957-92-6 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




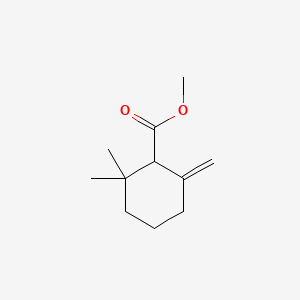
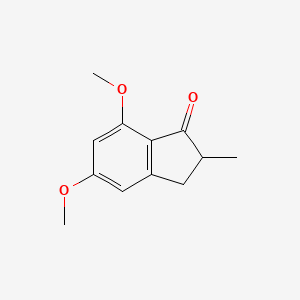
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
